Gem-Dimethyl Steric Shielding and Conformational Constraint vs. N-(2-aminoethyl)benzenesulfonamide
The target compound introduces a gem-dimethyl group at the α-carbon adjacent to the terminal amine, whereas the direct analog N-(2-aminoethyl)benzenesulfonamide (CAS 42988-32-9) features a linear ethylene spacer. This gem-dimethyl substitution increases the number of freely rotatable bonds from 3 (ethylene analog) to 4, yet simultaneously creates a Thorpe–Ingold effect that reduces the conformational entropy penalty upon binding or cyclization [1]. The altered conformational landscape means the gem-dimethyl compound is markedly better suited for applications requiring restricted backbone flexibility, such as designing rigidified enzyme inhibitors or pre-organized metal-chelating ligands .
| Evidence Dimension | Steric hindrance / conformational restriction (Thorpe–Ingold effect) |
|---|---|
| Target Compound Data | Gem-dimethyl at α-carbon; rotatable bond count = 4; calculated XLogP3-AA = 0.6 |
| Comparator Or Baseline | N-(2-aminoethyl)benzenesulfonamide (CAS 42988-32-9): rotatable bond count = 3; linear ethylene spacer; calculated XLogP3-AA ≈ 0.2 |
| Quantified Difference | Δ rotatable bonds = +1; qualitative increase in steric bulk and conformational pre-organization |
| Conditions | In silico comparison based on PubChem-computed molecular descriptors; no head-to-head experimental conformational analysis published |
Why This Matters
For medicinal chemistry programs that require a rigidified, metabolically shielded amine linker, the gem-dimethyl scaffold is structurally mandated and cannot be replicated by linear aminoethyl analogs.
- [1] PubChem. (2026). Compound Summary for CID 23046101 and CID for N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
